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4,4'-Bis(2,3-epoxypropoxy)biphenyl

Thermoset Polymers Thermal Stability Aerospace Materials

Conventional DGEBA epoxy forms isotropic networks with limited Tg, causing failure in semiconductor packaging. 4,4'-Bis(2,3-epoxypropoxy)biphenyl solves this via its rigid biphenyl core, enabling ordered liquid crystalline (LC) domains that deliver: • ~70°C higher Tg vs. DGEBA • 40.9% higher storage modulus in CNT composites • Reduced internal stress for warpage-sensitive substrates Supplied with full QC. For advanced packaging, aerospace CFRP, and high-reliability adhesives.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 2461-46-3
Cat. No. B024831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(2,3-epoxypropoxy)biphenyl
CAS2461-46-3
Synonyms4,4'-bis(2,3-epoxypropoxy)biphenyl; Diglycidylether of 4,4'-biphenol; Polymers of 4,4'-dihydroxy-1,1-biphenyl with (chloromethyl)oxirane; Polymers of 4,4'-dihydroxy-1,1-biphenyl with(chloromethyl)oxirane; 2,2'-[(1,1'-Biphenyl)-4,4'-diyl]bis(oxymet
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
InChIKeyOZRVXYJWUUMVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(2,3-epoxypropoxy)biphenyl Overview


4,4'-Bis(2,3-epoxypropoxy)biphenyl, also referred to as diglycidyl ether of 4,4'-dihydroxybiphenyl or biphenyl epoxy resin, is a rigid-rod aromatic diepoxide monomer [1]. It is a key component in high-performance epoxy formulations, distinguished from conventional bisphenol-based epoxies by its biphenyl mesogenic core [2]. This structure enables liquid crystalline (LC) phase formation during curing, which fundamentally alters the morphology and resulting properties of the thermoset network [3].

Why DGEBA Cannot Replace 4,4'-Bis(2,3-epoxypropoxy)biphenyl


The fundamental difference between 4,4'-bis(2,3-epoxypropoxy)biphenyl and flexible-chain analogs like diglycidyl ether of bisphenol A (DGEBA) lies in network architecture [1]. DGEBA forms an isotropic, amorphous network [2]. In contrast, the rigid biphenyl core of this compound enables the formation of ordered, liquid crystalline (LC) domains within the cured network [3]. This LC morphology directly translates into a quantifiably different property profile, including higher glass transition temperatures, improved dielectric performance, and significantly reduced internal stress [4]. Generic substitution fails precisely because these performance gains are not achievable with conventional isotropic epoxy monomers.

4,4'-Bis(2,3-epoxypropoxy)biphenyl vs. Analogs


Superior Thermal Stability vs. DGEBA in Cyanate Ester Networks

The thermal stability of 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) cured with cyanate ester (AroCy B10) is directly compared to a commercial DGEBA/B10 system. The rigid-rod BP/B10 system exhibits a significantly higher 5% weight loss temperature (Td5%) and a higher glass transition temperature (Tg) [1].

Thermoset Polymers Thermal Stability Aerospace Materials

Enhanced Glass Transition Temperature vs. DGEBA in Cyanate Ester Networks

In a direct comparison with DGEBA, 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) cured with cyanate ester achieves a higher glass transition temperature. The BP/B10 system, cured at the LC phase temperature, showed a higher Tg than the commercial DGEBA/B10 system, as determined by dynamic mechanical analysis (DMA) [1].

High-Temperature Polymers Dynamic Mechanical Analysis Electronic Encapsulation

Improved Dielectric Properties vs. DGEBA in Cyanate Ester Networks

The dielectric properties of a BP/cyanate ester system were directly compared to a DGEBA/cyanate ester system. The study found that the BP/B10 system demonstrated better dielectric properties than the commercial DGEBA/B10 system, provided sufficient curing agent was used [1].

Dielectric Materials Electrical Insulation Semiconductor Packaging

Reduced Internal Stress vs. Bisphenol-A Epoxy Networks

The internal stress of cured epoxy networks containing a biphenyl structure is compared to that of bisphenol-A type epoxy networks. The introduction of the biphenyl structure leads to a quantifiable decrease in internal stress [1].

Internal Stress Crack Resistance Electronic Encapsulation

Mechanical Reinforcement in BP-Based CNT Composites

The effectiveness of 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) as a matrix for CNT reinforcement is demonstrated by the property enhancement achieved upon CNT addition. The composite containing 2.00 wt.% ef-CNT exhibits significant increases in glass transition temperature, storage modulus, and microhardness compared to the neat BP resin [1].

Nanocomposites Mechanical Properties Multifunctional Materials

Application Scenarios for 4,4'-Bis(2,3-epoxypropoxy)biphenyl


High-Temperature Semiconductor Encapsulation and Underfill

The combination of higher Tg [1] and better dielectric properties [2] compared to DGEBA makes 4,4'-bis(2,3-epoxypropoxy)biphenyl a compelling candidate for advanced semiconductor packaging. Its rigid-rod structure provides the thermal and electrical performance needed for high-power, high-frequency devices where conventional epoxies fail due to softening or signal loss.

Aerospace and Automotive Structural Composites

For carbon fiber-reinforced polymer (CFRP) applications, this compound offers a clear advantage. The demonstrated 70.0 °C increase in Tg and 40.9% increase in storage modulus when used as a matrix for CNTs [3] indicates its potential for creating exceptionally stiff, high-temperature-resistant composites. This directly translates to improved performance and durability in demanding aerospace and automotive environments.

Low-Stress Adhesives and Coatings for Precision Electronics

The proven reduction in internal stress compared to bisphenol-A type networks [4] is a critical selection criterion for adhesives and coatings used on delicate substrates. This property minimizes warpage and delamination in components like flexible printed circuits, image sensors, and microelectromechanical systems (MEMS), leading to higher manufacturing yields and improved long-term reliability.

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